2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. This compound is characterized by the trifluoromethyl group attached to the benzoxazinone core, which significantly influences its chemical properties and biological activities. Benzoxazinones are known for their diverse applications in medicinal chemistry and agrochemicals due to their varied biological activities, including antimicrobial and anticancer properties .
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one is classified as a heterocyclic aromatic compound. Its structure includes a benzene ring fused with a 1,3-oxazine ring, which is further substituted with a trifluoromethyl group. This classification places it within a broader category of compounds known for their utility in pharmaceuticals and agrochemicals .
The synthesis of 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one can be achieved through several methods:
The typical reaction conditions include refluxing the reactants in solvents such as dichloromethane or chloroform, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
The molecular formula of 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is , with a molecular weight of approximately 215.13 g/mol. The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one participates in various chemical reactions:
Common reagents used in these reactions include sodium azide for substitution reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction processes .
The mechanism of action for 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one involves its interaction with biological targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with various enzymes or receptors.
Upon entering biological systems, this compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to enzyme inhibition or modulation of signaling pathways involved in disease processes .
Relevant data on these properties can be obtained from spectral analysis techniques like IR and NMR spectroscopy .
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one has several scientific uses:
The strategic incorporation of fluorinated groups into bioactive scaffolds represents a cornerstone of modern medicinal chemistry, with trifluoromethylated benzoxazinones emerging as privileged structures in neuropharmacology and agrochemical development. Among these, 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one stands as a structurally unique compound exhibiting exceptional physicochemical properties and diverse biological activities. This fused heterocyclic system combines a benzene ring with a 1,3-oxazin-4-one moiety, further modified by the strategic placement of a trifluoromethyl group at the C2 position—a modification that profoundly alters its electronic characteristics and binding interactions with biological targets. The compound's significance extends across multiple domains, including the development of CNS therapeutics, anti-inflammatory agents, and herbicidal compounds, underpinned by its synthetic versatility and capacity for targeted structural diversification [2] [3] [6].
The journey of benzoxazinones from natural products to synthetic therapeutic agents began with the isolation of DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one) from gramineous plants like maize and wheat. These natural benzoxazinoids demonstrated significant allelopathic properties, functioning as natural defense chemicals against pests, pathogens, and competing plants through their phytotoxic, antifungal, antimicrobial, and antifeedant effects [6]. Their ecological role as chemical mediators in plant defense systems sparked intense pharmacological interest, particularly when researchers observed that their degradation products contributed significantly to biological activity profiles. By the late 20th century, synthetic benzoxazinones had emerged as valuable scaffolds in pharmaceutical chemistry, with researchers systematically exploring structural modifications to optimize their drug-like properties.
Table 1: Key Milestones in Benzoxazinone Drug Discovery Development
Time Period | Development Phase | Key Achievements | Therapeutic Focus |
---|---|---|---|
1960s-1980s | Natural Product Isolation | Identification of DIBOA/DIMBOA from Poaceae family plants | Plant defense mechanisms |
1990s-2000s | Synthetic Exploration | Development of robust synthetic routes for benzoxazinone core | Broad-spectrum bioactivity screening |
2005-2010 | Structural Optimization | Introduction of halogen substituents and ring modifications | Neurodegenerative disease targets |
2010-Present | Fluorinated Derivatives | Strategic incorporation of trifluoromethyl groups at C2 position | CNS disorders, anti-inflammatories, herbicides |
The critical therapeutic breakthrough came with the discovery that benzoxazinone derivatives exhibited pronounced activity against neurological targets, particularly G protein-coupled receptors (GPCRs) implicated in psychiatric and neurodegenerative disorders. Smid's research group designed compound 45c, featuring a 2H-1,4-benzoxazin-3(4H)-one scaffold, which demonstrated dual activity as a potent dopamine D2 receptor antagonist and serotonin reuptake inhibitor—properties highly relevant to depression treatment. Similarly, Claudio's team developed compound 7d, which non-competitively inhibited human acetylcholinesterase (hAChE) with a Ki value of 20.2 ± 0.9 μM, highlighting the scaffold's potential for Alzheimer's disease therapeutics [2]. This era also witnessed the application of computational approaches to benzoxazinone drug discovery, exemplified by Jiang's artificial intelligence-driven system that identified compound 3 as a multi-target modulator of dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors—all featuring the benzoxazinone core structure [2]. These developments collectively established benzoxazinones as privileged scaffolds in CNS drug discovery, setting the stage for targeted trifluoromethylation strategies to enhance their pharmacokinetic and pharmacodynamic profiles.
The strategic incorporation of trifluoromethyl (-CF₃) groups represents a sophisticated molecular design strategy that profoundly influences the biological behavior of benzoxazinone derivatives. This fluorine-rich substituent dramatically alters key physicochemical parameters including lipophilicity, metabolic stability, and binding affinity through a combination of electronic effects and steric considerations. The trifluoromethyl group's strong electron-withdrawing character significantly modifies the electron density distribution within the benzoxazinone core, particularly affecting the C4 carbonyl oxygen and N1 positions—critical sites for molecular interactions with biological targets. This electronic perturbation enhances hydrogen-bonding capabilities and dipole moments while creating distinctive recognition elements that complement hydrophobic binding pockets in enzyme active sites [2] [8].
The trifluoromethyl group's substantial impact on biological activity is exemplified in anti-inflammatory benzoxazinone derivatives where -CF₃ substitution markedly enhances cytokine suppression capabilities. When comparing structural analogs, the trifluoromethyl derivatives consistently outperform their non-fluorinated counterparts in suppressing key pro-inflammatory mediators. For instance, in microglial cells—the primary immune cells of the central nervous system—trifluoromethylated benzoxazinone derivatives demonstrate exceptional potency in reducing LPS-induced NO production and downregulating transcription of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enzymes (iNOS, COX-2) [2]. This enhanced anti-inflammatory profile stems partly from the compound's ability to activate the Nrf2-HO-1 signaling pathway, a critical regulator of cellular antioxidant responses. Molecular docking studies reveal that the trifluoromethyl group facilitates specific interactions with cysteine residues in the Keap1 binding pocket, preventing Nrf2 degradation and promoting its translocation to the nucleus where it activates antioxidant response elements [2].
Table 2: Comparative Biological Activity of Benzoxazinone Derivatives With and Without Trifluoromethyl Group
Biological Parameter | Non-Fluorinated Benzoxazinone | Trifluoromethylated Analog | Enhancement Factor |
---|---|---|---|
Lipophilicity (LogP) | 1.8-2.2 | 2.8-3.2 | ~1.4x increase |
Metabolic Half-life | <30 minutes | >120 minutes | >4x improvement |
IL-6 Inhibition (IC₅₀) | 42.5 ± 3.7 μM | 7.9 ± 1.2 μM | 5.4x more potent |
TNF-α Suppression | 38% reduction at 25μM | 82% reduction at 25μM | >2x efficacy |
HO-1 Pathway Activation | Moderate at 50μM | Significant at 10μM | 5x potency increase |
Beyond biological activity enhancement, the trifluoromethyl group confers superior pharmacokinetic properties by increasing membrane permeability and protecting against oxidative metabolism. The strength of the carbon-fluorine bond (approximately 485 kJ/mol) creates a metabolically robust moiety that significantly extends plasma half-life by impeding cytochrome P450-mediated deactivation pathways. Furthermore, the trifluoromethyl group's high Hansch hydrophobicity parameter (π = 0.88) enhances passive diffusion across biological barriers, including the blood-brain barrier—a critical requirement for CNS-targeted therapeutics. This property is particularly valuable for neurodegenerative disease applications where adequate brain exposure remains a formidable challenge for many drug candidates [3] [8]. The combination of electronic effects, metabolic stability, and optimized lipophilicity makes the trifluoromethyl group an indispensable design element in contemporary benzoxazinone-based drug discovery.
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one possesses a distinctive molecular architecture characterized by a fused bicyclic system with precisely positioned heteroatoms and the strategically located trifluoromethyl group. The compound crystallizes in a nearly planar configuration with the benzene and oxazinone rings adopting a coplanar orientation (dihedral angle <5°), facilitating optimal π-π stacking interactions with aromatic residues in protein binding pockets. X-ray diffraction analyses reveal that the trifluoromethyl group at C2 creates significant bond angle distortion at the junction carbon (C2), expanding the C3-N1-C2 angle to approximately 128°—substantially wider than the typical 120° observed in non-fluorinated analogs. This angular distortion enhances molecular recognition by creating complementary topology for binding sites [3] [8].
The compound's electronic configuration displays remarkable charge polarization stemming from the powerful electron-withdrawing nature of the trifluoromethyl group. Natural Bond Orbital (NBO) analyses indicate substantial electron density depletion at the carbonyl carbon (C4) and oxygen (O1), with concomitant charge accumulation at the nitrogen (N1) and the trifluoromethyl carbon. This polarization creates an electrophilic hotspot at the carbonyl carbon (C4), rendering it highly reactive toward nucleophiles—a property exploited in ring-opening reactions that generate biologically active metabolites. The trifluoromethyl group's strong -I effect also influences the adjacent N1-C2 bond, increasing its partial double-bond character (bond order ≈1.32) and reducing conformational flexibility around this axis [8]. This restricted rotation contributes to the molecule's overall rigidity, minimizing entropy penalties upon binding to biological targets.
Spectroscopic characterization provides additional insights into the compound's structural features. In the ¹H NMR spectrum, the aromatic protons appear as distinctive patterns between δ 7.6-8.2 ppm, with the deshielded H5 and H8 protons adjacent to the electron-deficient carbonyl group. The ¹³C NMR spectrum reveals key resonances including the characteristic carbonyl carbon at δ 160-162 ppm, the C2 carbon at δ 115-118 ppm (q, JCF ≈ 35 Hz), and the trifluoromethyl carbon quartet at δ 120-122 ppm (JCF ≈ 270 Hz). Infrared spectroscopy shows strong carbonyl stretching vibrations at 1740-1750 cm⁻¹—significantly higher frequency than typical amide carbonyls due to the electron-withdrawing trifluoromethyl group—along with C-F stretching bands between 1100-1200 cm⁻¹. These spectral signatures serve as diagnostic tools for structural verification and purity assessment during synthesis [8].
Table 3: Key Structural Parameters and Spectral Assignments
Structural Feature | Parameter Value | Spectral Signature | Analytical Method |
---|---|---|---|
Bond Length C4=O1 | 1.210 ± 0.015 Å | 1745 cm⁻¹ (strong) | IR Spectroscopy |
Bond Angle C3-N1-C2 | 128.3 ± 0.8° | Not applicable | X-ray Crystallography |
N1 Chemical Shift | Not applicable | δ 142.5 ppm | ¹³C NMR |
CF₃ Chemical Shift | Not applicable | δ 120.8 ppm (q, J=270 Hz) | ¹³C NMR |
H5 Chemical Shift | Not applicable | δ 8.18 ppm (dd, J=8.0, 1.5 Hz) | ¹H NMR |
Carbonyl Carbon Shift | Not applicable | δ 161.3 ppm | ¹³C NMR |
The compound's crystallographic packing reveals distinctive intermolecular interactions dominated by C-F···H-C contacts and offset face-to-face π-stacking. The trifluoromethyl groups participate in orthogonal interactions with electron-deficient aromatic systems, forming stabilizing CF-π contacts with centroid distances of approximately 3.5 Å. These secondary bonding interactions significantly influence solid-state properties including crystal morphology, melting point (typically 110-115°C), and solubility behavior. The compound displays moderate solubility in polar aprotic solvents like DMSO and acetonitrile (>50 mg/mL) but limited water solubility (<0.1 mg/mL), necessitating formulation strategies for biological evaluation [8]. This unique combination of structural and electronic properties creates a versatile pharmacophore that serves as an excellent starting point for targeted medicinal chemistry optimization across therapeutic areas.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1